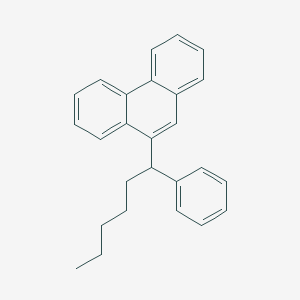

9-(1-Phenylhexyl)phenanthrene

Description

9-(1-Phenylhexyl)phenanthrene (CAS 261351-54-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₂₆H₂₆ and an average molecular mass of 338.494 g/mol . The compound features a phenanthrene backbone—a tricyclic aromatic system—substituted at the 9-position with a 1-phenylhexyl group. Phenanthrene itself is known for its aromatic stability, low reactivity toward addition reactions, and fluorescence properties, with electrophilic substitution typically occurring at the 9- and 10-positions .

Properties

CAS No. |

261351-54-6 |

|---|---|

Molecular Formula |

C26H26 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

9-(1-phenylhexyl)phenanthrene |

InChI |

InChI=1S/C26H26/c1-2-3-5-15-22(20-12-6-4-7-13-20)26-19-21-14-8-9-16-23(21)24-17-10-11-18-25(24)26/h4,6-14,16-19,22H,2-3,5,15H2,1H3 |

InChI Key |

DTGIXFGLFQMTNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 9-(1-Phenylhexyl)phenanthrene typically involves the functionalization of phenanthrene. One common method is the palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction

Chemical Reactions Analysis

9-(1-Phenylhexyl)phenanthrene undergoes various chemical reactions, including:

Oxidation: Using tert-butyl hydroperoxide and molybdenum acetylacetonate, it can be oxidized to phenanthrenequinone.

Reduction: When treated with lithium aluminium hydride, it reduces to 9,10-dihydrophenanthrene.

Substitution: Electrophilic halogenation with bromine leads to the formation of 9-bromophenanthrene.

Aromatic sulfonation: Using sulfuric acid, it forms 2 and 3-phenanthrenesulfonic acids.

Scientific Research Applications

9-(1-Phenylhexyl)phenanthrene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including dyes, plastics, and pharmaceuticals.

Material Chemistry: It is used in the preparation of blue and full-color fluorescence materials due to its high photo- and thermo-stability.

Pharmaceutical Chemistry: Phenanthrene derivatives are explored for their potential biological activities, including antialgal and cytotoxic properties.

Mechanism of Action

The mechanism of action of 9-(1-Phenylhexyl)phenanthrene involves its interaction with molecular targets through various pathways. For instance, its oxidation to phenanthrenequinone involves the formation of a ketal structure, which can further react to form different derivatives . These reactions often involve catalysis by transition metals such as iron (III) chloride .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Environmental Persistence

Table 2: Environmental and Physical Properties

| Compound | Biodegradation Resistance | Melting Point (°C) | Solubility in Organic Solvents |

|---|---|---|---|

| This compound | High | Not reported | High (hydrophobic) |

| 9-Methylphenanthrene | Moderate | 101–103 | Moderate |

| 9-Ethylphenanthrene | Low | 65–67 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.